3-Methylbenzenesulfonic acid

描述

Nomenclature and Chemical Identity

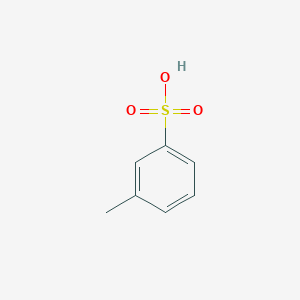

3-Methylbenzenesulfonic acid is an organic compound characterized by a benzene (B151609) ring substituted with a methyl group and a sulfonic acid group at positions 3 and 1, respectively. pharmaffiliates.comnih.gov It is also widely known by its common name, m-toluenesulfonic acid. pharmaffiliates.comsynchem.decymitquimica.com The presence of the sulfonic acid group makes it a strong organic acid. wikipedia.org Its chemical and physical properties are well-documented, providing a clear identity for this compound in academic and industrial laboratories. nih.govchembk.com

Below is a table summarizing the key identifiers for this compound.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 617-97-0 |

| Molecular Formula | C₇H₈O₃S |

| Molecular Weight | 172.20 g/mol |

| Synonyms | m-Toluenesulfonic acid, Toluene-3-sulfonic acid, 3-Methylbenzene-1-sulfonic acid |

| InChI Key | JDQDSEVNMTYMOC-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=CC=C1)S(=O)(=O)O |

Data sourced from multiple chemical databases. pharmaffiliates.comnih.govsimsonpharma.comcas.orgsigmaaldrich.com

Historical Context and Early Studies of Aromatic Sulfonation

The study of aromatic sulfonic acids dates back to 1834, when Eilhard Mitscherlich first synthesized benzenesulfonic acid by reacting benzene with fuming sulfuric acid. This discovery was a cornerstone for the exploration of substituted aromatic derivatives. Throughout the late 19th and early 20th centuries, advancements in sulfonation techniques were largely driven by the burgeoning dye and pharmaceutical industries, which required a variety of functionalized aromatic compounds.

The synthesis of toluenesulfonic acid isomers, including this compound, is achieved through the electrophilic aromatic sulfonation of toluene (B28343). chembk.comatamanchemicals.com This reaction typically involves heating toluene with concentrated sulfuric acid or oleum (B3057394). scirp.org The methyl group on the toluene ring directs the incoming sulfonic acid group, leading to a mixture of ortho, meta, and para isomers. While the methyl group is an ortho-para director, the formation of this compound can be influenced by reaction conditions and steric factors. aakash.ac.in The separation and purification of these isomers were crucial developments for their specific applications. wikipedia.org

Significance in Modern Chemical Science

This compound, along with its isomers, is of considerable importance in modern chemistry, primarily due to its properties as a strong, organic-soluble acid. wikipedia.orgcymitquimica.com This characteristic makes it an effective catalyst in a variety of organic reactions. smolecule.com For instance, it is widely utilized as an acid catalyst for esterification, the formation of acetals, and transesterification reactions. wikipedia.org

Beyond its catalytic role, the compound serves as a vital intermediate in the synthesis of a wide range of other chemicals. europa.eueuropa.eu It is a precursor in the manufacturing of dyes, pigments, pharmaceuticals, and surfactants. atamanchemicals.comcymitquimica.com In materials science, its derivatives are used in the production of polymers and resins, where it can act as a curing agent or a stabilizer. atamanchemicals.com The ability to introduce a sulfonate group into various molecules via this intermediate is a valuable tool for modifying the solubility and reactivity of organic compounds. The continuous research into its applications underscores its sustained relevance in both academic and industrial chemistry. google.comchemscene.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3S/c1-6-3-2-4-7(5-6)11(8,9)10/h2-5H,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDQDSEVNMTYMOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50860555 | |

| Record name | m-Toluenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50860555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

617-97-0 | |

| Record name | 3-Methylbenzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=617-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-Toluenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000617970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | m-Toluenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50860555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylbenzene-1-sulfonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | M-TOLUENESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07F29K368Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways

Direct Sulfonation of Toluene (B28343) Derivatives

The introduction of a sulfonic acid group onto the toluene ring can be achieved using various sulfonating agents, with concentrated sulfuric acid, oleum (B3057394), and sulfur trioxide being the most common. The choice of agent and the reaction parameters are critical in determining the isomeric distribution of the resulting toluenesulfonic acids.

Sulfonation with Concentrated Sulfuric Acid or Oleum

The sulfonation of toluene with concentrated sulfuric acid or oleum (a solution of sulfur trioxide in sulfuric acid) is a widely used method for producing toluenesulfonic acids. The reaction proceeds through the formation of an electrophilic species, which then attacks the aromatic ring.

Temperature plays a pivotal role in determining the isomeric outcome of the sulfonation of toluene. The reaction is subject to both kinetic and thermodynamic control. stackexchange.com

At lower temperatures, typically in the range of 40–60°C, the reaction is under kinetic control. The methyl group of toluene is an ortho-, para-directing activator, leading to the preferential formation of o-toluenesulfonic acid and p-toluenesulfonic acid as the major products. Under these conditions, the yield of 3-methylbenzenesulfonic acid (the meta-isomer) is significantly lower.

Conversely, at elevated temperatures, generally between 150°C and 200°C, the reaction shifts to thermodynamic control. stackexchange.com The sulfonation process is reversible, and at higher temperatures, the initially formed ortho- and para-isomers can undergo desulfonation and subsequent re-sulfonation. This isomerization process ultimately leads to the formation of the most thermodynamically stable isomer, which is this compound, with yields reported to be as high as 95%. stackexchange.com The reaction time must be sufficient to allow for this equilibrium to be established.

Table 1: Isomer Distribution in the Sulfonation of Toluene with Concentrated Sulfuric Acid under Different Temperature Regimes

| Temperature | Control | Major Product(s) | Minor Product(s) |

| Room Temperature | Kinetic | o- and p-toluenesulfonic acid (~95%) | m-toluenesulfonic acid |

| 150-200°C | Thermodynamic | m-toluenesulfonic acid (~95%) | o- and p-toluenesulfonic acid |

This table is generated based on the principles of kinetic and thermodynamic control in toluene sulfonation. stackexchange.com

The molar ratio of the aromatic substrate to the sulfonating agent is a critical parameter that influences the extent of the reaction and the formation of byproducts. While specific molar ratios can vary depending on the desired product and reaction conditions, a slight excess of the sulfonating agent is often employed to ensure complete conversion of the toluene.

In studies involving the sulfonation of alkylbenzenes with fuming sulfuric acid, molar flow ratios of the aromatic hydrocarbon to the sulfonating agent have been investigated in ranges such as 0.8 to 3.2 to optimize selectivity towards mono-sulfonated products. utwente.nl For the synthesis of this compound, careful control of the molar ratio is necessary to drive the reaction to completion while minimizing the formation of disulfonated byproducts, which can occur under harsh conditions.

Under kinetic control, the distribution of ortho- and para-isomers is influenced by both electronic and steric factors. The electron-donating methyl group activates the ortho and para positions for electrophilic attack. However, the bulkiness of the incoming sulfonic acid group results in steric hindrance at the ortho position, which is adjacent to the methyl group. quora.com Consequently, the para-isomer is often the major product at lower temperatures.

The formation of the meta-isomer, this compound, as the major product under thermodynamic control is not governed by steric hindrance in the same way. Instead, it is the inherent thermodynamic stability of the meta-isomer that drives the equilibrium at high temperatures. At these temperatures, the reversibility of the sulfonation reaction allows for the less stable ortho- and para-isomers to revert to toluene, which can then be re-sulfonated to form the more stable meta-product. stackexchange.comstackexchange.com

Sulfonation with Sulfur Trioxide (SO₃)

Sulfur trioxide is a powerful sulfonating agent that can be used in its gaseous form for the sulfonation of toluene. This method can offer advantages in terms of reaction rate and purity of the product.

In gas-phase sulfonation, a stream of sulfur trioxide, often diluted with an inert gas such as dry air or nitrogen, is brought into contact with liquid toluene. This can be achieved in various reactor types, including falling film reactors, which provide a large surface area for the gas-liquid reaction.

The reaction conditions, including temperature and the molar ratio of reactants, are crucial for controlling the outcome. For instance, in a process designed for the preparation of p-toluenesulfonic acid, the molar ratio of the SO₃/air mixture to toluene was in the range of 1:1.05 to 3.0. google.com Research into the gas-phase sulfonation of toluene has shown that at lower temperatures, such as 10°C, and with a 6% (by volume) concentration of SO₃, the para-isomer is the predominant product, with the meta-isomer being formed in very small amounts (around 0.97%). researchgate.net Achieving a high yield of this compound via gas-phase sulfonation would likely require operating under conditions that favor thermodynamic control, similar to the high-temperature liquid-phase methods.

Advanced Synthetic Approaches

Innovations in synthetic chemistry have led to the development of more efficient and rapid methods for sulfonation, utilizing alternative reagents and energy sources.

A notable advanced method involves the sulfonation of aromatic compounds using Vilsmeier-Haack (VH) reagents in the presence of sodium bisulfite (NaHSO₃), with the reaction being accelerated by ultrasonic irradiation. semanticscholar.orgscirp.orgresearchgate.net This technique offers a significant improvement over conventional methods by enhancing reaction rates and product yields at room temperature. semanticscholar.orgresearchgate.net

The core of this method is the Vilsmeier-Haack reagent, which is prepared fresh by reacting N,N-Dimethylformamide (DMF) with either phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). semanticscholar.orgscirp.orgmychemblog.com This adduct, in combination with sodium bisulfite, serves as the sulfonating system. semanticscholar.orgresearchgate.net

The two primary reagent systems are:

Phosphorus oxychloride and DMF (POCl₃ + DMF) with Sodium Bisulfite: This system is generally more reactive. semanticscholar.org

Thionyl chloride and DMF (SOCl₂ + DMF) with Sodium Bisulfite: While also effective, this system typically results in slower reaction rates compared to the POCl₃-based system. semanticscholar.org

The choice of oxychloride influences the efficiency of the reaction, which is directly related to its Lewis acidity. semanticscholar.orgscirp.org

The generation of the active sulfonating electrophile, the SO₃H⁺ ion, proceeds through a multi-step mechanism. semanticscholar.orgscirp.org

Formation of the Vilsmeier Reagent: DMF reacts with the Lewis acid (POCl₃ or SOCl₂) to form an electrophilic iminium salt, often referred to as the Vilsmeier reagent. semanticscholar.orgscirp.orgwikipedia.org

Generation of the Electrophile: The highly reactive Vilsmeier reagent then interacts with sodium bisulfite (NaHSO₃). This interaction facilitates the formation of the SO₃H⁺ ion, which is the active electrophile that attacks the aromatic ring. semanticscholar.orgscirp.org

The rate of formation of the initial iminium cation is faster with POCl₃ than with SOCl₂ due to the greater Lewis acidity of POCl₃. semanticscholar.orgscirp.org This, in turn, leads to a faster release of the active electrophile (SO₃H⁺), explaining the higher reactivity observed with the (POCl₃ + DMF)/NaHSO₃ system. semanticscholar.org

The application of ultrasound (sonication) to the Vilsmeier-Haack sulfonation system dramatically improves reaction outcomes compared to conventional stirring methods. semanticscholar.orgresearchgate.net Sonication utilizes acoustic cavitation—the formation, growth, and collapse of microscopic bubbles—to create localized hot spots with extreme temperatures and pressures, which accelerates chemical reactions. researchgate.netnih.gov

Research has shown that for the sulfonation of various aromatic compounds, ultrasonically assisted reactions not only reduce reaction times significantly but also lead to enhanced product yields. semanticscholar.orgresearchgate.net For example, reactions that might take several hours under conventional stirring can often be completed in a fraction of that time with sonication. researchgate.net

The following table, based on data from studies on analogous aromatic compounds, illustrates the typical enhancements observed with sonication.

| Aromatic Compound | Method | Reagent System | Time | Yield (%) |

|---|---|---|---|---|

| Phenol (B47542) | Conventional Stirring | (POCl₃ + DMF)/NaHSO₃ | 3.0 hr | 88 |

| Phenol | Sonication | (POCl₃ + DMF)/NaHSO₃ | 1.2 hr | 94 |

| Aniline | Conventional Stirring | (POCl₃ + DMF)/NaHSO₃ | 2.8 hr | 90 |

| Aniline | Sonication | (POCl₃ + DMF)/NaHSO₃ | 1.0 hr | 95 |

| Phenol | Conventional Stirring | (SOCl₂ + DMF)/NaHSO₃ | 4.0 hr | 85 |

| Phenol | Sonication | (SOCl₂ + DMF)/NaHSO₃ | 1.5 hr | 90 |

| Aniline | Conventional Stirring | (SOCl₂ + DMF)/NaHSO₃ | 3.5 hr | 86 |

| Aniline | Sonication | (SOCl₂ + DMF)/NaHSO₃ | 1.3 hr | 92 |

Synthesis from Oxime Rearrangements (e.g., Beckmann Rearrangement)

The Beckmann rearrangement is a well-established reaction in organic chemistry that converts an oxime into an amide. This reaction is typically catalyzed by an acid and proceeds through the rearrangement of the group anti-periplanar to the leaving group on the oxime nitrogen. While the Beckmann rearrangement is a powerful tool for the synthesis of amides and lactams, it is not a method employed for the direct synthesis of this compound. The formation of this compound involves the introduction of a sulfonic acid group onto a toluene ring, a process known as sulfonation.

The standard industrial synthesis of this compound is achieved through the electrophilic aromatic sulfonation of toluene. This reaction typically involves heating toluene with concentrated sulfuric acid or oleum (fuming sulfuric acid). The methyl group on the toluene ring is an ortho-, para-director, leading to a mixture of 2-methylbenzenesulfonic acid and 4-methylbenzenesulfonic acid as the major products. The formation of this compound as the primary product requires specific reaction conditions, often at higher temperatures, which favor the thermodynamically more stable meta isomer.

Preparation of Substituted Aminobenzenesulfonic Acids

The preparation of substituted aminobenzenesulfonic acids generally involves the sulfonation of the corresponding substituted anilines. For instance, the synthesis of 4-methylaniline-3-sulfonic acid is achieved by treating p-toluidine (B81030) with oleum. To control the regioselectivity and avoid the formation of unwanted isomers, the reaction conditions, such as temperature and the concentration of oleum, must be carefully controlled.

While the Beckmann rearrangement is a key step in the industrial synthesis of caprolactam, the monomer for Nylon 6, its application in the synthesis of aminobenzenesulfonic acids is not a conventional route. A hypothetical multi-step pathway could be envisioned where a ketone is first synthesized and then converted to an oxime, which then undergoes a Beckmann rearrangement to form an amide. Subsequent hydrolysis of the amide to an amine, followed by sulfonation, would lead to a substituted aminobenzenesulfonic acid. However, this is a more circuitous route compared to the direct sulfonation of anilines and is not commonly documented in the chemical literature for the preparation of these compounds.

Mechanistic Insights into Amide Hydrolysis and Sulfonation

Amide Hydrolysis: The hydrolysis of amides to carboxylic acids and amines or ammonia (B1221849) is a fundamental reaction in organic chemistry. It can be carried out under acidic or basic conditions.

Acid-catalyzed hydrolysis: The mechanism involves the protonation of the carbonyl oxygen of the amide, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the amine (as its ammonium (B1175870) salt) yields the carboxylic acid.

Base-catalyzed hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The expulsion of the amide anion (a poor leaving group) is typically facilitated by protonation from a water molecule in the solvent, yielding a carboxylic acid and an amine.

Sulfonation: The sulfonation of aromatic compounds is an electrophilic aromatic substitution reaction. The electrophile is typically sulfur trioxide (SO₃) or protonated sulfur trioxide. The mechanism involves the attack of the aromatic ring's π-electrons on the electrophile to form a resonance-stabilized carbocation known as a sigma complex or Wheland intermediate. A base (such as HSO₄⁻) then removes a proton from the carbon atom bearing the sulfonic acid group, restoring the aromaticity of the ring and yielding the benzenesulfonic acid derivative. The sulfonation of toluene, as mentioned earlier, is a key example of this reaction.

Purification and Isolation Techniques

The purification of this compound is crucial to remove impurities, including isomeric byproducts and residual starting materials. Common techniques include recrystallization and chromatographic methods.

Recrystallization from Aqueous Ethanol (B145695)

Recrystallization is a widely used technique for purifying solid organic compounds. The choice of solvent is critical; the compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For this compound, a mixed solvent system of ethanol and water can be effective. The impure solid is dissolved in a minimum amount of hot aqueous ethanol. As the solution cools, the solubility of the sulfonic acid decreases, leading to the formation of crystals, while impurities remain dissolved in the mother liquor. The pure crystals can then be isolated by filtration. The ratio of ethanol to water may need to be optimized to achieve the best recovery and purity. Losses of the compound during recrystallization from ethanol can be higher compared to other solvents like isopropanol, but a water and ethanol mixture can provide comparable results to isopropanol. researchgate.net

Chromatographic Methods (e.g., TLC, HPLC)

Chromatographic techniques are powerful for both the analysis and purification of this compound.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid analytical technique used to monitor the progress of a reaction and to get a preliminary assessment of the purity of a sample. A small amount of the sample is spotted onto a TLC plate coated with a stationary phase (e.g., silica (B1680970) gel). The plate is then developed in a suitable mobile phase. The different components of the mixture travel up the plate at different rates, resulting in their separation. For sulfonic acids, amino-modified TLC plates can be used for separation based on anion exchange, normal phase, and reversed-phase chromatography. merckmillipore.com

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient technique for the separation, identification, and quantification of compounds. For the analysis of this compound and related compounds, reversed-phase HPLC is commonly employed. A C18 or a phenyl-functionalized column can be used as the stationary phase. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent like methanol (B129727) or acetonitrile. sielc.com The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. Detection is often achieved using a UV detector.

Below is an interactive data table summarizing the chromatographic conditions for the analysis of benzenesulfonic acids.

| Parameter | HPLC Condition 1 | HPLC Condition 2 |

| Column | ACQUITY UPLC BEH Phenyl, 2.1 x 50 mm, 1.7 µm | Newcrom R1 sielc.com |

| Mobile Phase A | 5 mM Ammonium Formate, pH 9.0 | Acetonitrile (MeCN) and water with phosphoric acid sielc.com |

| Mobile Phase B | Methanol | Not applicable |

| Gradient | 10 to 98% B over 5 minutes | Isocratic |

| Flow Rate | 600 µL/min | Not specified |

| Detection | PDA, 210 to 300nm | Not specified |

Chemical Reactivity and Reaction Mechanisms

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives. In 3-Methylbenzenesulfonic acid, the benzene ring is substituted with two groups: a methyl group (-CH₃) and a sulfonic acid group (-SO₃H). The interplay between the electronic effects of these two substituents dictates the reactivity of the ring and the orientation of incoming electrophiles.

The sulfonic acid group is a potent deactivating group in the context of electrophilic aromatic substitution. libretexts.org This deactivation stems from the strong electron-withdrawing inductive effect (-I effect) of the -SO₃H group. The sulfur atom, bonded to three highly electronegative oxygen atoms, draws electron density away from the benzene ring, making it less nucleophilic and therefore less reactive towards electrophiles compared to benzene. libretexts.org

Conversely, the methyl group is an activating group. It donates electron density to the ring through a combination of a weak inductive effect (+I) and hyperconjugation. This makes the ring more nucleophilic and more reactive than benzene.

In this compound, these two opposing effects are present. The powerful deactivating effect of the sulfonic acid group dominates the activating effect of the methyl group, rendering the ring, as a whole, deactivated towards electrophilic attack. Consequently, reactions require harsher conditions (e.g., higher temperatures or more potent catalysts) than those needed for toluene (B28343) but are generally less severe than those for benzenesulfonic acid.

The directing effects of the two groups determine the position of substitution. The methyl group is an ortho, para-director, while the sulfonic acid group is a meta-director. For this compound (substituents at C1 and C3), the directing influences are as follows:

Methyl group (at C3): Directs incoming electrophiles to positions C2, C4, and C6.

Sulfonic acid group (at C1): Directs incoming electrophiles to position C5.

Substitution at C2 and C6 is sterically hindered by the adjacent groups. Therefore, electrophilic attack is most likely to occur at positions C4 and C5, leading to a mixture of products. The exact ratio depends on the specific reaction and conditions.

| Position of Attack | Directed by | Activating/Deactivating Influence |

| 2 | Methyl (-CH₃) | Ortho to methyl, Ortho to sulfonic acid |

| 4 | Methyl (-CH₃) | Para to sulfonic acid, Ortho to methyl |

| 5 | Sulfonic Acid (-SO₃H) | Meta to sulfonic acid, Meta to methyl |

| 6 | Methyl (-CH₃) | Ortho to methyl, Ortho to sulfonic acid |

The halogenation of this compound, like other deactivated aromatic rings, requires a Lewis acid catalyst such as iron(III) bromide (FeBr₃) for bromination or aluminum chloride (AlCl₃) for chlorination. The catalyst's role is to polarize the halogen molecule (e.g., Br₂), creating a much stronger electrophile (e.g., Br⁺) capable of attacking the electron-poor ring.

The reaction mechanism proceeds in three steps:

Formation of the electrophile: The halogen reacts with the Lewis acid to form a highly electrophilic complex. Br₂ + FeBr₃ → Br⁺[FeBr₄]⁻

Nucleophilic attack: The π-electron system of the this compound ring attacks the electrophilic bromine, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. As discussed, this attack will preferentially occur at the positions least deactivated and sterically accessible, primarily positions 4 and 5.

Deprotonation: A weak base, typically [FeBr₄]⁻, removes a proton from the carbon atom that formed the new bond with the electrophile. This step restores the aromaticity of the ring, yielding the halogenated product and regenerating the catalyst.

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SₙAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is generally difficult for simple aryl halides and sulfonates because the electron-rich aromatic ring repels nucleophiles. The reaction is facilitated by the presence of strong electron-withdrawing groups, typically positioned ortho and/or para to the leaving group, which can stabilize the negatively charged intermediate (Meisenheimer complex). chemistrysteps.com

In the case of this compound, the sulfonic acid group itself could potentially act as a leaving group. However, the sulfonate anion (R-SO₃⁻) is a good leaving group only when the aromatic ring is highly activated by multiple, powerful electron-withdrawing groups (like nitro groups). acs.org The 3-methylbenzenesulfonyl ring, which contains only one deactivating sulfonic acid group and one activating methyl group, is not sufficiently electron-deficient to undergo nucleophilic substitution by displacing the -SO₃H group under typical SₙAr conditions. Therefore, direct nucleophilic displacement of the sulfonic acid group in this compound is generally not a feasible reaction pathway. wikipedia.orgbyjus.com

Reduction of the Sulfonic Acid Group

The sulfonic acid group is chemically stable and resistant to reduction under mild conditions. The reduction of an aromatic sulfonic acid to the corresponding thiol (Ar-SH) is a challenging transformation that requires specific and potent reducing agents or catalytic systems.

Several methods have been developed for this purpose:

Conversion to Sulfonyl Chloride: A common two-step approach involves first converting the sulfonic acid to the more reactive sulfonyl chloride (Ar-SO₂Cl) using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The resulting sulfonyl chloride can then be reduced to a thiol using strong reducing agents like lithium aluminum hydride (LiAlH₄) or zinc dust in an acidic medium. taylorfrancis.com

Catalytic Reduction: Direct reduction of aromatic sulfonic acids can be achieved under high pressure and temperature. For example, using a rhodium carbonyl catalyst under carbon monoxide pressure can convert benzenesulfonic acid to thiophenol. google.com

Specialized Reagents: A mixture of trifluoroacetic anhydride (B1165640) and tetrabutylammonium (B224687) iodide has also been reported to directly reduce aryl sulfonic acids to their corresponding thiols. google.com

These methods highlight that the reduction of the -SO₃H group in this compound to a thiol group is possible but requires forcing conditions and is not achieved by common reducing agents used in organic synthesis.

Role as a Brønsted Acid Catalyst

This compound is a strong organic acid due to the stability of its conjugate base, the sulfonate anion. Its acidity is comparable to that of mineral acids. This property, combined with its solubility in organic solvents, makes it an effective Brønsted acid catalyst in a wide range of organic reactions. A structurally similar and widely used catalyst is p-toluenesulfonic acid (p-TsOH). cymitquimica.com

As a Brønsted acid, this compound readily donates a proton (H⁺) to other reactants. This protonation is the key step in its catalytic function, as it activates substrates, making them more susceptible to nucleophilic attack. p-toluenesulfonicacid-ptbba.com

A classic example is the Fischer esterification, where a carboxylic acid reacts with an alcohol to form an ester. The catalytic mechanism proceeds as follows:

Protonation of the Carbonyl: The sulfonic acid protonates the carbonyl oxygen of the carboxylic acid. taylorandfrancis.com

Activation: This protonation makes the carbonyl carbon significantly more electrophilic.

Nucleophilic Attack: The weakly nucleophilic alcohol can now attack the activated carbonyl carbon, forming a tetrahedral intermediate.

Proton Transfer and Elimination: After a proton transfer, a water molecule (a good leaving group) is eliminated.

Deprotonation: The final step is the deprotonation of the resulting ester, which regenerates the acid catalyst, allowing it to participate in another catalytic cycle. p-toluenesulfonicacid-ptbba.com

This catalytic role is not limited to esterification; this compound can catalyze numerous other reactions, including acetal (B89532) formation, dehydrations, and rearrangements, by the same principle of activating a substrate through proton donation. p-toluenesulfonicacid-ptbba.com

| Reaction Type | Role of this compound | Substrate Activated |

| Fischer Esterification | Protonates carbonyl oxygen | Carboxylic Acid |

| Acetal Formation | Protonates carbonyl oxygen | Aldehyde or Ketone |

| Dehydration of Alcohols | Protonates hydroxyl group | Alcohol |

Stabilization of Reaction Intermediates

This compound, a strong organic acid, plays a significant role in various chemical reactions, often acting as a catalyst. A key aspect of its catalytic activity lies in its ability to stabilize reactive intermediates, thereby lowering the activation energy and facilitating the reaction progress. This stabilization is primarily achieved through a combination of electronic effects stemming from its molecular structure.

Furthermore, the sulfonate group (-SO₃⁻), which is the conjugate base of the sulfonic acid, can also play a role in stabilizing the reaction environment. While the sulfonic acid group itself is protonated in the catalytic cycle, its conjugate base is a stable, non-nucleophilic anion. This stability is due to the delocalization of the negative charge across the three oxygen atoms and the sulfur atom. This inherent stability of the sulfonate anion ensures that it does not readily participate in side reactions, allowing the carbocation intermediate to proceed along the desired reaction pathway.

The aromatic ring of this compound can also contribute to the stabilization of certain reaction intermediates through resonance, particularly in reactions where the intermediate has a charge that can be delocalized into the π-system of the ring. libretexts.org However, the primary mode of stabilization for carbocation intermediates in many reactions catalyzed by this acid is the inductive effect of the methyl group. pressbooks.publibretexts.org

Comparison with Other Strong Acids (e.g., p-Toluenesulfonic Acid, Methanesulfonic Acid)

The chemical reactivity and catalytic efficacy of this compound can be better understood through a comparison with other commonly used strong acids, such as its isomer p-Toluenesulfonic acid and the aliphatic counterpart, Methanesulfonic acid.

p-Toluenesulfonic Acid (PTSA):

p-Toluenesulfonic acid and this compound are structural isomers, differing only in the position of the methyl group on the benzene ring (para vs. meta). This seemingly minor difference can have subtle effects on their properties and reactivity. The electronic influence of the methyl group, being an electron-donating group, is more pronounced at the ortho and para positions relative to the sulfonic acid group. pressbooks.pub In the case of p-Toluenesulfonic acid, the methyl group is in the para position, directly opposite the sulfonic acid group. This positioning can slightly influence the acidity and the ability to stabilize intermediates compared to the meta-position in this compound. However, for many practical purposes in organic synthesis, their catalytic activities are considered to be very similar. Both are strong, non-oxidizing organic acids that are solid and relatively easy to handle. rsc.orgpreprints.org The choice between the two often comes down to commercial availability and cost.

Methanesulfonic Acid (MSA):

Methanesulfonic acid (CH₃SO₃H) is an alkanesulfonic acid and represents a significant structural departure from the aromatic sulfonic acids. orientjchem.org The primary difference lies in the absence of the benzene ring. This has several important consequences:

Acidity: Aromatic sulfonic acids like this compound and p-Toluenesulfonic acid are generally stronger acids than Methanesulfonic acid. quora.com The enhanced acidity of the aromatic sulfonic acids is attributed to the resonance stabilization of the sulfonate anion, where the negative charge is delocalized over the sulfonate group and the aromatic ring. quora.com

Stabilization of Intermediates: While the methyl group in Methanesulfonic acid can offer some inductive stabilization to carbocation intermediates, it lacks the extended π-system of the benzene ring. In reactions where resonance stabilization of an intermediate by the aromatic ring is a significant factor, this compound may offer a different reaction environment.

Physical Properties and Applications: Methanesulfonic acid is a liquid at room temperature, whereas the aromatic sulfonic acids are solids. orientjchem.orgnih.gov This can influence their handling and application in different reaction setups. MSA is also considered a "green" acid due to its biodegradability. orientjchem.orgresearchgate.net

Data Tables

Table 1: Comparison of Properties of Strong Acids

| Property | This compound | p-Toluenesulfonic acid | Methanesulfonic acid |

| Formula | C₇H₈O₃S | C₇H₈O₃S | CH₄O₃S |

| Molar Mass | 172.20 g/mol | 172.20 g/mol | 96.11 g/mol |

| Structure | Aromatic | Aromatic | Aliphatic |

| Acidity (pKa) | Strong (similar to PTSA) | Approx. -2.8 | Approx. -1.9 |

| Physical State | Solid | Solid | Liquid |

Derivatization and Functionalization

Synthesis of Sulfonic Acid Derivatives

The sulfonic acid group of 3-methylbenzenesulfonic acid is the primary site for derivatization, leading to the formation of important classes of compounds such as esters and amides. These reactions typically proceed via an activated intermediate, most commonly the corresponding sulfonyl chloride.

The direct esterification of this compound with alcohols is a catalyzed reaction where the acid itself can act as the catalyst. However, a more common and efficient method for preparing sulfonate esters and sulfonamides involves the conversion of the sulfonic acid to a more reactive intermediate, 3-methylbenzenesulfonyl chloride. This sulfonyl chloride is a key intermediate because it readily undergoes nucleophilic substitution. pageplace.de

The general synthesis pathway is a two-step process:

Chlorination: this compound is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or chlorosulfonic acid (ClSO₃H), to form 3-methylbenzenesulfonyl chloride.

Nucleophilic Substitution: The resulting sulfonyl chloride is then reacted with a nucleophile.

Ester Formation: Reaction with an alcohol (R-OH) in the presence of a base (like pyridine (B92270) or triethylamine) yields a sulfonate ester. google.com

Amide Formation: Reaction with a primary or secondary amine (R-NH₂ or R₂-NH) yields a sulfonamide.

An example is the synthesis of 2,6-diaminopyrimidin-4-yl 4-methylbenzenesulfonate, where p-toluenesulfonyl chloride (a structurally similar compound) reacts with 2-amino-6-methylpyrimidin-4-ol. acs.org

Table 1: Synthesis of Sulfonate Esters and Amides

| Reactant 1 | Reactant 2 | Product Class | General Reaction |

| 3-Methylbenzenesulfonyl chloride | Alcohol (R-OH) | Sulfonate Ester | Ar-SO₂Cl + R-OH → Ar-SO₂OR + HCl |

| 3-Methylbenzenesulfonyl chloride | Amine (R-NH₂) | Sulfonamide | Ar-SO₂Cl + R-NH₂ → Ar-SO₂NHR + HCl |

In analytical chemistry, derivatization is a key technique used to modify an analyte to make it more suitable for separation and detection, for instance, in gas chromatography (GC). sigmaaldrich.com Derivatives of this compound are employed as derivatizing agents for primary amines. The reaction of 3-methylbenzenesulfonyl chloride with a primary amine produces a stable sulfonamide derivative. This process enhances the volatility and thermal stability of the amine, while also introducing a strongly responding group for detection. nih.gov

The derivatization scheme involves the nucleophilic attack of the primary amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of a sulfonamide.

Modification of Related Benzenesulfonic Acid Structures

The principles of derivatization are not limited to this compound itself but extend to a wide range of related benzenesulfonic acid structures. These modifications lead to compounds with diverse applications.

A significant class of derivatives is formed from aminobenzenesulfonic acids, which contain both an amine and a sulfonic acid group. These can be functionalized at the amino group to form carbamates. A series of water-soluble carbamates have been synthesized from 4-amino-3-methylbenzenesulfonic acid. mdpi.comresearchgate.net

The synthesis is achieved by reacting the aminobenzenesulfonic acid with various chloroformate derivatives in a solvent like tetrahydrofuran (B95107) (THF). mdpi.com The reaction can be performed with or without a base such as sodium bicarbonate. This acylation of the primary amine yields the corresponding N-substituted carbamate. researchgate.net These reactions are often high-yielding, demonstrating the versatility of this functionalization. mdpi.com

Table 2: Examples of Carbamate Derivatives from 4-Amino-3-methylbenzenesulfonic Acid

| Carbamate Derivative Name | Yield (%) | Reference |

| 3-Methyl-4-[(phenoxycarbonyl)amino]benzenesulfonic acid | 98 | researchgate.net |

| 3-Methyl-4-{[(4-methylphenoxy)carbonyl]amino}benzenesulfonic acid | 94 | mdpi.com |

| 3-Methyl-4-{[(naphthalen-1-yloxy)carbonyl]amino}benzenesulfonic acid | 95 | mdpi.com |

| 4-[(Methoxycarbonyl)amino]-3-methylbenzenesulfonic acid | 97 | mdpi.com |

| 3-Methyl-4-[(propoxycarbonyl)amino]benzenesulfonic acid | 96 | mdpi.com |

Bis-sulfonic acid compounds contain two sulfonic acid groups within the same molecule. A notable example related to the core structure is 3,3′-Methylenebis[6-hydroxy-4-methylbenzenesulfonic acid]. cymitquimica.com This molecule consists of two hydroxylated and methylated benzene (B151609) rings linked by a methylene (B1212753) (-CH₂-) bridge, with each ring also bearing a sulfonic acid group. cymitquimica.com

This compound, also known as Dicresulene, is a solid that is soluble in water due to the polarity imparted by the two sulfonic acid groups. cymitquimica.com The presence of multiple functional groups—sulfonic acid, hydroxyl, and the methylene bridge—allows for a range of chemical reactions, including further sulfonation or esterification. Such compounds have potential applications as intermediates in the synthesis of dyes and pigments and as ligands in coordination chemistry. cymitquimica.com

Table 3: Properties of 3,3′-Methylenebis[6-hydroxy-4-methylbenzenesulfonic acid]

| Property | Value |

| CAS Number | 78480-14-5 |

| Molecular Formula | C₁₅H₁₆O₈S₂ |

| Appearance | Solid |

| Solubility | Water Soluble |

| Key Functional Groups | Sulfonic Acid, Hydroxyl, Methylene Bridge |

Source: cymitquimica.com

As previously mentioned, the conversion of sulfonic acids to sulfonyl chlorides is a critical step in their functionalization. Aromatic sulfonyl chlorides are versatile intermediates in organic synthesis. pageplace.de The direct conversion of aromatic compounds to their sulfonyl chlorides via chlorosulfonation is a widely used industrial process. pageplace.de

The sulfonyl chloride group is a potent electrophile, making it highly susceptible to attack by various nucleophiles. This reactivity is the foundation for synthesizing a broad spectrum of sulfonyl derivatives:

Sulfonamides: Formed by reaction with primary or secondary amines.

Sulfonate Esters: Formed by reaction with alcohols.

Sulfonyl Thiols: Formed by reaction with thiols.

The sulfonyl chloride group acts as an excellent leaving group, facilitating these nucleophilic substitution reactions. Because many other functional groups on the aromatic ring are unaffected by reagents like chlorosulfonic acid, this method provides a selective pathway for introducing the sulfonyl functionality and its derivatives. pageplace.de The reversibility of the sulfonation reaction itself can also be exploited, where the sulfonic acid group is used as a temporary blocking group to direct other electrophilic substitutions before being removed. libretexts.orglibretexts.org

Computational Chemistry and Spectroscopic Analysis

Quantum Chemical Studies

Quantum chemical calculations offer a powerful lens through which to examine the intricate molecular behavior of 3-Methylbenzenesulfonic acid. These computational methods allow for a detailed exploration of its structural preferences, electronic character, and reactivity patterns.

The three-dimensional structure of this compound is not static. Rotations around the carbon-sulfur (C-S) and sulfur-oxygen (S-O) bonds give rise to different spatial arrangements, or conformations, of the molecule. Quantum chemical calculations, such as those employing Density Functional Theory (DFT), are used to explore the potential energy surface of the molecule. This surface maps the energy of the molecule as a function of its geometry, allowing for the identification of the most stable conformations (energy minima) and the energy barriers to rotation between them (transition states).

For substituted benzenesulfonic acids, it has been shown that the molecule may exist as an enantiomeric pair due to the rotation of the hydroxyl (OH) group around the S-O bond. researchgate.net The equilibrium structure of the sulfonic acid group typically features the O-H bond eclipsing one of the sulfur-oxygen double bonds (S=O). researchgate.net The presence of the methyl group on the benzene (B151609) ring introduces further complexity to the potential energy surface, but the fundamental conformational possibilities of the sulfonic acid group are retained. The potential energy barriers for the rotation of the SO3H and OH groups can be calculated to understand the dynamic behavior of the molecule at different temperatures. researchgate.net

Inductive Effects : The sulfonic acid group is strongly electron-withdrawing due to the high electronegativity of the oxygen atoms. This inductive effect pulls electron density away from the benzene ring. Conversely, the methyl group is weakly electron-donating, pushing electron density towards the ring. researchgate.net

Resonance Effects : The sulfonic acid group can withdraw electron density through resonance, further deactivating the ring towards electrophilic attack. The methyl group exerts a weak electron-donating effect through hyperconjugation.

The acidity of a substituted benzenesulfonic acid is determined by the stability of its conjugate base, the sulfonate anion. Electron-withdrawing groups stabilize the anion by delocalizing the negative charge, thereby increasing acidity. whiterose.ac.ukmdpi.com Electron-donating groups, like the methyl group, slightly destabilize the anion, which would be expected to make this compound a slightly weaker acid than unsubstituted benzenesulfonic acid. researchgate.net These substituent effects are transmitted through the molecule, and their impact decreases with distance. whiterose.ac.ukmdpi.com

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial in determining the chemical reactivity and electronic properties of a molecule. The energies of these orbitals and the HOMO-LUMO gap can be predicted using quantum chemical calculations.

In the context of electrophilic aromatic substitution, the substituents on the benzene ring direct incoming electrophiles to specific positions. The directing effect of a group is a consequence of its electronic influence on the stability of the intermediate carbocation (the Wheland intermediate) formed during the reaction.

Methyl Group (-CH3) : As an electron-donating group, the methyl group is an ortho, para-director. It activates the ring, making it more reactive than benzene, and stabilizes the carbocation intermediates when substitution occurs at the positions ortho and para to it.

Sulfonic Acid Group (-SO3H) : As a strong electron-withdrawing group, the sulfonic acid group is a meta-director. It deactivates the ring, making it less reactive than benzene, because it destabilizes the carbocation intermediates for ortho and para substitution more than it does for meta substitution.

In this compound, these two groups have competing directing effects. Computational modeling, often using DFT, can be employed to predict the outcome of such reactions. By calculating the activation energies for electrophilic attack at each possible position on the ring, chemists can determine the most likely products. These models account for the combined inductive and resonance effects of both substituents to evaluate the stability of the different possible Wheland intermediates. The position with the lowest energy transition state leading to the most stable intermediate will be the favored site of reaction.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for elucidating the structure of molecules. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, provides detailed information about the chemical environment of individual atoms.

¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are fundamental methods for the structural characterization of this compound. The chemical shift (δ) of each nucleus is highly sensitive to its local electronic environment.

¹H NMR Spectroscopy : The proton NMR spectrum would show distinct signals for the aromatic protons and the methyl protons. The aromatic protons would appear as a complex multiplet pattern in the downfield region (typically δ 7.0-8.0 ppm) due to the electron-withdrawing effect of the sulfonic acid group. The exact chemical shifts and coupling constants (J) depend on the relative positions of the protons. The methyl group protons would appear as a singlet in the upfield region (around δ 2.4 ppm).

¹³C NMR Spectroscopy : The carbon-13 NMR spectrum provides information on each carbon atom in the molecule. The carbon atom attached to the sulfonic acid group (ipso-carbon) would be significantly downfield. The other aromatic carbons would resonate in the typical aromatic region (δ 120-150 ppm). The methyl carbon would appear at a characteristic upfield chemical shift.

While specific experimental data for this compound is not provided in the search results, data for the closely related methyl 3-methylbenzenesulfonate can be used for approximation. The following tables present the expected chemical shifts based on this related compound and general principles of NMR spectroscopy.

Interactive Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic CH | 7.5 - 7.8 | Multiplet |

| Aromatic CH | 7.3 - 7.5 | Multiplet |

| Methyl CH₃ | ~2.4 | Singlet |

Interactive Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-SO₃H | ~141 |

| C-CH₃ | ~139 |

| Aromatic CH | 125 - 135 |

| Methyl CH₃ | ~21 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify functional groups in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending. missouri.eduvscht.cz

The sulfonic acid group exhibits characteristic strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the S=O bonds. The asymmetric stretching typically appears in the range of 1322–1350 cm⁻¹, while the symmetric stretching is observed around 1120–1180 cm⁻¹. researchgate.net These strong absorptions are a key diagnostic feature for the presence of the sulfonyl group.

The O-H stretching vibration of the sulfonic acid group is typically observed as a broad band in the region of 3200–3600 cm⁻¹. udel.edumsu.edu The broadness of this peak is due to intermolecular hydrogen bonding between the sulfonic acid molecules. udel.edu

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Sulfonic Acid) | 3200 - 3600 | Strong, Broad |

| S=O Asymmetric Stretch | 1322 - 1350 | Strong |

| S=O Symmetric Stretch | 1120 - 1180 | Strong |

Mass Spectrometry (e.g., ESI-MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. Electrospray ionization (ESI) is a soft ionization technique suitable for analyzing polar molecules like sulfonic acids.

In ESI-MS, this compound can be detected in both positive and negative ion modes. In negative ion mode, the deprotonated molecule [M-H]⁻ is readily observed. nih.gov Aromatic compounds, due to their stable structure, tend to show strong molecular ion peaks. libretexts.org

The fragmentation of benzenesulfonic acid derivatives in mass spectrometry often involves the loss of the sulfonic acid group or parts of it. researchgate.net A common fragmentation pathway is the loss of SO₃ (80 Da). Another characteristic fragmentation is the cleavage of the C-S bond, leading to the formation of a tolyl cation (C₇H₇⁺, m/z 91) and the loss of the sulfonic acid group. The presence of these fragment ions in the mass spectrum can help confirm the structure of the molecule.

| Fragment Ion | m/z (Mass-to-Charge Ratio) | Corresponding Neutral Loss |

|---|---|---|

| [M-H]⁻ | 171 | - |

| [M-SO₃]⁺ or [M-H-SO₃]⁻ | 92 or 91 | SO₃ |

| [C₇H₇]⁺ | 91 | HSO₃ |

Elemental Analysis for Purity Assessment

Elemental analysis is a fundamental technique for assessing the purity of a synthesized chemical compound. This method determines the mass percentage of each element within a sample and compares it to the theoretical values derived from its molecular formula. A close correlation between the experimental and theoretical data is a strong indicator of the sample's purity, confirming the absence of significant impurities. For this compound, elemental analysis validates its empirical formula, C₇H₈O₃S. cymitquimica.comsynchem.deindiamart.com

The theoretical elemental composition of this compound is calculated from its molecular formula (C₇H₈O₃S) and the atomic weights of its constituent elements (Carbon: ~12.011 u, Hydrogen: ~1.008 u, Oxygen: ~15.999 u, Sulfur: ~32.06 u). With a molecular weight of approximately 172.20 g/mol , the expected mass percentages are as follows. cymitquimica.comsynchem.deindiamart.comeasychem.org

Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight (u) | Number of Atoms | Mass Percent (%) |

| Carbon | C | 12.011 | 7 | 48.8% |

| Hydrogen | H | 1.008 | 8 | 4.7% |

| Oxygen | O | 15.999 | 3 | 27.9% |

| Sulfur | S | 32.06 | 1 | 18.6% |

| Data sourced from CharChem easychem.org |

In practice, experimental results from elemental analysis are compared against these theoretical values. The scientific community generally accepts a deviation of up to ±0.4% for a compound to be considered sufficiently pure for publication and further use. nih.govresearchgate.net While specific experimental values vary between batches and analytical laboratories, a high-purity sample of this compound is expected to yield results within this accepted tolerance.

Comparison of Theoretical and Representative Experimental Data

| Element | Theoretical Mass % | Acceptable Experimental Range (±0.4%) |

| Carbon (C) | 48.8% | 48.4% - 49.2% |

| Hydrogen (H) | 4.7% | 4.3% - 5.1% |

| Sulfur (S) | 18.6% | 18.2% - 19.0% |

Advanced Applications in Catalysis

Homogeneous Catalysis in Organic Synthesis

Esterification and Transesterification Reactions

Toluenesulfonic acid is a highly effective catalyst for both esterification and transesterification reactions, valued for being a strong acid that is conveniently handled as a solid. wikipedia.orgthomassci.com It is frequently employed in the synthesis of esters from carboxylic acids and alcohols (Fischer-Speier esterification) and in the conversion of one ester to another (transesterification). wikipedia.org These reactions are crucial in various industrial processes, most notably in the production of biodiesel. mdpi.commdpi.com

In biodiesel production, the acid catalyzes the conversion of triglycerides and free fatty acids (FFAs) into fatty acid methyl esters (FAMEs). mdpi.commdpi.com While base catalysis is common, it is sensitive to the presence of water and FFAs. Toluenesulfonic acid, however, can simultaneously catalyze the esterification of FFAs and the transesterification of triglycerides, making it suitable for processing low-cost feedstocks with high FFA content. researchgate.net Kinetic studies have shown that acid-catalyzed transesterification follows a pseudo-first-order reaction mechanism. mdpi.com The activation energy for the transesterification of soybean oil using p-toluenesulfonic acid has been determined to be 92.3 kJ·mol−1. mdpi.com Although effective, acid-catalyzed reactions are generally slower than their base-catalyzed counterparts. mdpi.com

Research has focused on optimizing reaction conditions to maximize biodiesel yield. For instance, using a p-toluenesulfonic acid-based deep eutectic solvent, a transesterification yield of 98.66% was achieved from soybean oil with an 8:1 molar ratio of methanol (B129727) to oil at 110°C. nih.gov Other studies have demonstrated that catalysts like sulfuric acid and p-toluenesulfonic acid show similar activity in the esterification of various fatty acids. researchgate.net

| Feedstock | Catalyst | Methanol:Oil Molar Ratio | Temperature (°C) | Time (h) | Max. Yield/Conversion | Reference |

| Soybean Oil | p-Toluenesulfonic acid | - | - | - | - | mdpi.com |

| Waste Cooking Oil | p-Toluenesulfonic acid | 10:1 | 110 | 1 | >90% | researchgate.net |

| Soybean Oil | p-Toluenesulfonic acid-based Deep Eutectic Solvent | 8:1 | 110 | 2 | 98.66% | nih.gov |

| Oleic Acid | p-Toluenesulfonic acid supported on UiO-66(Zr) | 12:1 | 70 | 2 | 91.3% | rsc.org |

Polymerization Reactions

Strong acids like toluenesulfonic acid are effective catalysts in various polymerization reactions, particularly in ring-opening polymerizations and certain free-radical polymerizations. researchgate.netgoogle.com In these processes, the acid acts as an initiator by protonating the monomer, which generates a reactive intermediate that propagates the polymer chain.

One key application is in the ring-opening polymerization of cyclic monomers like benzoxazines or trimethylene carbonate. researchgate.netafinitica.com For instance, p-toluenesulfonic acid can catalyze the ring-opening polymerization of polybenzoxazine. researchgate.net In the polymerization of trimethylene carbonate, methanesulfonic acid, an acid with similar strength, was found to initiate the reaction via two competitive mechanisms: Activated Monomer (AM) and Active Chain End (ACE). afinitica.com This dual mechanism can affect the control over the molar mass of the resulting polymer. afinitica.com

Toluenesulfonic acid is also used to catalyze free-radical polymerizations to produce high molecular weight polymers from vinyl aromatic monomers. google.com The acid catalyst enhances the reaction rate, allowing for the production of these polymers in reasonable time frames. google.com The ability to use a strong, solid acid provides a practical advantage over corrosive and hazardous liquid acids like sulfuric acid or anhydrous HF. figshare.com

Protection of Functional Groups (e.g., Alcohols via Dihydrofuran)

In multi-step organic synthesis, it is often necessary to temporarily "protect" a reactive functional group, such as an alcohol, to prevent it from interfering with a reaction elsewhere in the molecule. Toluenesulfonic acid is a standard catalyst for the protection of alcohols as tetrahydropyranyl (THP) ethers. commonorganicchemistry.comtotal-synthesis.com This protecting group is stable under a wide range of conditions, including exposure to strong bases, organometallics, and hydrides, but can be easily removed with dilute acid. total-synthesis.comorganic-chemistry.org

The protection reaction involves treating the alcohol with 3,4-dihydro-2H-pyran (DHP) in the presence of a catalytic amount of toluenesulfonic acid. total-synthesis.comunito.it The mechanism proceeds via protonation of the DHP by the acid, which forms a stabilized oxocarbenium ion. total-synthesis.com The alcohol then acts as a nucleophile, attacking this electrophilic intermediate. A final deprotonation step yields the THP ether and regenerates the acid catalyst. total-synthesis.com A milder form of the catalyst, pyridinium (B92312) p-toluenesulfonate (PPTS), is often used for substrates that are sensitive to stronger acids. total-synthesis.com

| Alcohol Substrate | Catalyst | Solvent | Result | Reference |

| Primary/Secondary Alcohols | p-TsOH | Dichloromethane (DCM) | THP Ether | commonorganicchemistry.com |

| Phenols | p-TsOH | Dichloromethane (DCM) | THP Ether | organic-chemistry.org |

| Acid-Sensitive Alcohols | Pyridinium p-toluenesulfonate (PPTS) | Dichloromethane (DCM) | THP Ether | total-synthesis.com |

| Various Alcohols & Phenols | Zeolite H-beta | - | THP Ether | organic-chemistry.org |

Synthesis of Heterocyclic Compounds

Toluenesulfonic acid is a versatile catalyst for the synthesis of a wide array of heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules. preprints.orgfishersci.ca Its effectiveness stems from its ability to act as a Brønsted acid catalyst in multicomponent reactions, where several starting materials combine in a single step to form complex products. mdpi.com

One prominent example is the Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) (or thiourea) to produce 3,4-dihydropyrimidinones (DHPMs). mdpi.comscielo.org.za These compounds are known for a broad range of pharmacological activities. nih.gov Toluenesulfonic acid has been successfully used to catalyze this reaction, often providing higher yields than classical methods. mdpi.com

Another significant application is the Fischer indole (B1671886) synthesis, one of the most important methods for preparing indoles. clockss.orgwikipedia.org This reaction involves treating a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. guidechem.commdpi.com Toluenesulfonic acid is among the most effective Brønsted acid catalysts for this transformation, promoting the key mdpi.commdpi.com-sigmatropic rearrangement step of the mechanism. wikipedia.orgguidechem.com The use of p-TsOH in an aprotic solvent like benzene (B151609) or toluene (B28343) has been shown to be a practical and high-yielding method for synthesizing various indole derivatives. clockss.org

| Reaction | Reactants | Catalyst | Product Type | Reference |

| Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Thiourea | p-Toluenesulfonic acid | 3,4-Dihydropyrimidinone | mdpi.com |

| Fischer Indole Synthesis | Phenylhydrazine, Ketone/Aldehyde | p-Toluenesulfonic acid | Indole | clockss.orgwikipedia.org |

| Michael Addition | Indole, α,β-Unsaturated Ketone | p-Toluenesulfonic acid | β-Indolylketone | preprints.org |

| Condensation | Isatins, 6-Amino Uracils | p-Toluenesulfonic acid | Fused Quinoline Scaffolds | preprints.org |

Environmental Research and Biodegradation Studies

Degradation of Sulfonated Aromatic Compounds

Sulfonated aromatic compounds, including 3-Methylbenzenesulfonic acid, are a class of chemicals used in various industrial applications such as detergents, dyes, and pharmaceuticals. wikipedia.org Due to their widespread use, they are common constituents in industrial wastewater. Their degradation in the environment is a subject of significant research, as the sulfonic acid group increases their water solubility but can also make them more resistant to microbial breakdown. core.ac.uk However, specific microorganisms have evolved pathways to utilize these compounds as sources of carbon, sulfur, and energy. core.ac.ukd-nb.info The initial step in the aerobic bacterial catabolism of these compounds often involves the enzymatic removal of the sulfonate group, a process known as desulfonation. researchgate.netnih.gov

Fungi, particularly white-rot fungi, are known for their ability to degrade a wide range of recalcitrant organic pollutants, including sulfonated compounds. researchgate.net These fungi produce powerful extracellular ligninolytic enzymes, such as laccases and peroxidases, which can non-specifically oxidize aromatic structures. nih.govkoreascience.kr This oxidative capability is crucial for the breakdown of complex molecules like sulfonated azo dyes.

During the fungal degradation of certain sulfonated azo dyes, the complex dye molecule is broken down into smaller, more manageable intermediates. Research has identified this compound as a biodegradation product during the degradation of the model azo dye Food Yellow 3 by the white-rot fungus Pleurotus ostreatus. epa.gov This indicates that fungal systems can cleave the azo bond and other parts of the dye molecule, releasing sulfonated aromatic metabolites.

Further studies have shown that fungi like Bjerkandera adusta and Pleurotus ostreatus can depolymerize sulfonated naphthalene (B1677914) polymers, breaking them down into their corresponding monomers, which can then be further degraded by bacteria in environments like wastewater treatment plants. researchgate.net

| Fungal Species | Substrate/Compound | Key Finding | Reference |

|---|---|---|---|

| Pleurotus ostreatus | Sulfonated Azo Dyes (e.g., Food Yellow 3) | Degrades the dye, producing this compound as a metabolite. | epa.gov |

| Bjerkandera adusta | Naphthalenesulfonate polymers | Depolymerizes the compound into its monomer, 2-naphthalene sulfonic acid. | researchgate.net |

| Trametes versicolor | Phenanthrene (a polycyclic aromatic hydrocarbon) | Degrades phenanthrene, with its laccase enzyme showing activity in the presence of redox mediators. | koreascience.kr |

Bacteria have developed sophisticated enzymatic systems to mineralize sulfonated aromatic compounds. The degradation typically proceeds through a series of steps involving desulfonation and aromatic ring cleavage. nih.govunesp.br

A common initial step in the aerobic bacterial degradation of arylsulfonates is dioxygenolytic desulfonation. nih.gov This reaction is catalyzed by dioxygenase enzymes, which incorporate both atoms of molecular oxygen into the aromatic ring. nih.gov This process destabilizes the carbon-sulfur bond, leading to the elimination of the sulfonate group as sulfite (B76179) (SO₃²⁻). nih.govnih.gov

For instance, in the degradation of 4-toluenesulfonate (an isomer of this compound) by Alcaligenes sp. strain O-1, an NAD(P)H-dependent dioxygenase attacks the aromatic ring to yield sulfite and 4-methylcatechol (B155104). nih.gov Similarly, Pseudomonas sp. strain S-313 has been shown to convert benzenesulfonic acid and 3-aminobenzenesulfonic acid to phenol (B47542) and 3-aminophenol, respectively, in a reaction where the hydroxyl group is derived from molecular oxygen. nih.govsigmaaldrich.com This oxygenolytic cleavage of the C-S bond is a key strategy for bacteria to access the aromatic carbon skeleton for further metabolism. nih.gov

Following desulfonation, the resulting dihydroxylated intermediate, typically a catechol or a substituted catechol, undergoes aromatic ring cleavage. researchgate.net This is another oxygen-dependent step catalyzed by dioxygenases. nih.gov There are two main types of ring cleavage: ortho-cleavage and meta-cleavage. unesp.brresearchgate.net

In the degradation of toluenesulfonates, the intermediate 4-methylcatechol is subjected to meta-cleavage. nih.gov The meta-cleavage pathway is catalyzed by extradiol dioxygenases, which cleave the carbon-carbon bond adjacent to the hydroxyl groups. unesp.brnih.gov For example, catechol 2,3-dioxygenase cleaves catechol to produce 2-hydroxymuconic semialdehyde. nih.gov This semialdehyde is then further metabolized through a series of enzymatic reactions into central metabolites like pyruvate (B1213749) and acetaldehyde, which can enter the cell's primary metabolic pathways. researchgate.netnih.gov

| Pathway Step | Description | Key Enzymes | Example Intermediate | Reference |

|---|---|---|---|---|

| Dioxygenolytic Desulfonation | Initial attack on the aromatic ring, incorporating oxygen to remove the sulfonate group as sulfite. | Dioxygenases | 4-Methylcatechol (from 4-toluenesulfonate) | nih.govnih.gov |

| Ring Cleavage (Meta) | Cleavage of the aromatic ring of the catechol intermediate adjacent to the hydroxyl groups. | Extradiol Dioxygenases (e.g., Catechol 2,3-dioxygenase) | 2-Hydroxymuconic semialdehyde (from catechol) | nih.govnih.gov |

Enzymatic desulfonation is the critical step that removes the sulfonate moiety from the aromatic ring, making the carbon skeleton available for catabolism or providing the cell with sulfur for growth. d-nb.inforesearchgate.net As described under dioxygenolytic desulfonation, this is often achieved by mono- or dioxygenases that hydroxylate the carbon atom to which the sulfonate group is attached. nih.gov This hydroxylation results in an unstable intermediate that spontaneously eliminates sulfite. nih.gov

In some bacteria, the ability to desulfonate aromatic compounds is part of a global response to sulfur starvation, where the cell induces a set of enzymes to scavenge sulfur from alternative sources. nih.gov In other cases, when the sulfonated compound is used as a carbon source, the desulfonating enzymes are specifically induced by the substrate. nih.gov For example, the desulfonating activity in Pseudomonas putida BS1331, which degrades benzenesulfonic and p-toluenesulfonic acids, was found to be induced by benzenesulfonic acid. researchgate.net

Bacterial Degradation Pathways

Influence on Microbial Communities in Wastewater Treatment

The introduction of xenobiotic compounds like this compound into wastewater treatment plants (WWTPs) can influence the structure and function of the resident microbial communities. These communities, typically dominated by phyla such as Proteobacteria, Bacteroidetes, Actinobacteriota, and Chloroflexi, are responsible for the removal of nutrients and organic matter. mdpi.commdpi.com

High concentrations of industrial chemicals can also have inhibitory or toxic effects on the general microbial population, potentially disrupting key processes like nitrification and denitrification. researchgate.net A thorough understanding of the interactions between specific pollutants and the microbial consortia in WWTPs is essential for optimizing treatment processes and ensuring the effective removal of these compounds. mdpi.com

Future Research Directions and Emerging Applications

Development of Novel Derivatives for Specific Applications

The core structure of 3-Methylbenzenesulfonic acid serves as a versatile scaffold for the synthesis of a wide array of novel derivatives, each tailored for specific and advanced applications. Research in this area is vibrant, with new compounds being developed as specialized tracers, pharmacologically active agents, agrochemicals, and corrosion inhibitors.

One significant area of development is the synthesis of water-soluble carbamates derived from this compound. Researchers have successfully created derivatives like 4-[(Methoxycarbonyl)amino]-3-methylbenzenesulfonic acid and 3-Methyl-4-{[(naphthalen-1-yloxy)carbonyl]amino}benzenesulfonic acid. mdpi.com These compounds, synthesized through an environmentally friendly method, exhibit good water solubility, making them suitable for applications such as tracers in geothermal reservoirs. mdpi.com

In the realm of pharmaceuticals, amino-substituted derivatives are of particular interest as building blocks for new drugs. researchgate.net A novel method has been developed for the preparation of 3-amino-2-hydroxy-5-methylbenzenesulfonic acid from 2-hydroxy-5-methylphenyl methyl ketone oxime. researchgate.net This reaction proceeds through a likely Beckmann rearrangement, followed by sulfonation and hydrolysis, yielding a key intermediate for pharmacologically active molecules. researchgate.net

The agrochemical sector also benefits from derivatives of this compound. Novel piperonylic acid derivatives incorporating a sulfonic acid ester moiety have been synthesized and show significant antibacterial and moderate insecticidal activities. nih.govresearchgate.net For instance, compounds like 2-(Benzo[d] researchgate.netdioxole-5-carboxamido)phenyl 3-bromobenzenesulfonate have been developed, demonstrating the potential to create new, effective crop protection agents. nih.gov

Furthermore, new xanthene derivatives have been synthesized for industrial applications. The compound 3-oxo-3H-spiro[isobenzofuran-1,9´-xanthene]-3´,6´-diyl bis(3-methyl-benzenesulfonate) was synthesized in high yield and demonstrated effectiveness as a corrosion inhibitor for mild steel in acidic environments. researchgate.net

Table 1: Examples of Novel Derivatives and Their Applications

| Derivative Name | Synthesis Method | Specific Application | Reference |

|---|---|---|---|

| 4-[(Methoxycarbonyl)amino]-3-methylbenzenesulfonic acid | Reaction with methyl chloroformate | Geothermal tracers | mdpi.com |

| 3-Amino-2-hydroxy-5-methylbenzenesulfonic acid | Reaction of a ketone oxime with sulfuric acid | Pharmaceutical intermediate | researchgate.net |

| 2-(Benzo[d] researchgate.netdioxole-5-carboxamido)phenyl 3-bromobenzenesulfonate | Modification of piperonylic acid | Agricultural bactericide | nih.gov |

| 3-oxo-3H-spiro[isobenzofuran-1,9´-xanthene]-3´,6´-diyl bis(3-methyl-benzenesulfonate) | Reaction of fluorescein (B123965) with 4-methylbenzenesulfonyl chloride | Corrosion inhibitor | researchgate.net |

Green Chemistry Approaches in Synthesis and Catalysis

In line with the global push for sustainable technology, significant research is being directed towards developing green chemistry approaches for the synthesis and catalytic use of this compound. These efforts aim to reduce waste, avoid hazardous reagents, and improve energy efficiency.

Traditional sulfonation methods often rely on concentrated sulfuric acid or oleum (B3057394), which can lead to significant acid waste and environmental concerns. vulcanchem.comgoogle.com To address this, researchers are exploring cleaner alternatives. One promising approach is the use of reusable heterogeneous catalysts, such as silica-supported perchloric acid (SiO2/HClO4) or potassium bisulfate (SiO2/KHSO4), combined with microwave irradiation. ajgreenchem.com This method has been shown to dramatically reduce reaction times from hours to minutes and increase product yields in the sulfonation of aromatic compounds, while the catalyst can be recovered and reused. ajgreenchem.com

Another innovative technique involves the use of the Vilsmeier-Haack reagent (a mixture of dimethylformamide and an oxychloride like POCl₃ or SOCl₂) with sodium bisulfite. scirp.orgscirp.org This system allows for the sulfonation of aromatic compounds under mild, room-temperature conditions. scirp.org The use of ultrasonic assistance in this process can further accelerate the reaction and improve yields, offering a significant advantage over conventional stirring methods. scirp.orgsemanticscholar.org

The development of microreactors for direct sulfonation with sulfur trioxide (SO₃) represents another key green innovation. google.com While SO₃ is highly reactive, microchannel reactors provide superior mass and heat transfer, preventing the formation of hot-spots and ensuring better control over the reaction, thus improving product quality and eliminating the generation of spent acid. google.com Additionally, sulfonic acid-functionalized ionic liquids are being investigated as sustainable and recyclable Brønsted acid catalysts for various organic reactions, highlighting a move towards catalysis that is both efficient and environmentally benign. scielo.br

Advanced Computational Modeling for Reaction Prediction